3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
Description
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a heteroannulated quinoline-dione derivative featuring a pyrano ring fused at the [2,3-b] position and a benzyl substituent at the 3-position. Below, we compare its hypothesized characteristics with similar compounds, focusing on structural, synthetic, and biological differences.
Properties
CAS No. |
62668-77-3 |
|---|---|
Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-10H-pyrano[2,3-b]quinoline-2,5-dione |
InChI |
InChI=1S/C19H13NO4/c21-16-12-8-4-5-9-14(12)20-18-15(16)17(22)13(19(23)24-18)10-11-6-2-1-3-7-11/h1-9,22H,10H2,(H,20,21) |
InChI Key |
QOVQYNZGUKTXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, benzylamine, and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product . This synthetic route is advantageous due to its simplicity, high yield, and the absence of a metal catalyst.
Chemical Reactions Analysis
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Cyclization: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include bases like piperidine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyranoquinoline compounds exhibit antimicrobial properties. Studies have shown that 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione demonstrates effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This property is attributed to its ability to intercalate with DNA and inhibit topoisomerase activity, which is crucial for DNA replication and repair processes .
Neuroprotective Effects
There is emerging evidence suggesting that 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protective effect could make it a valuable compound in the development of therapies aimed at these conditions .
Materials Science
Photoluminescent Properties
The unique structure of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione allows it to exhibit photoluminescent properties. This characteristic has led to its application in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light when excited by photons makes it a promising candidate for enhancing the efficiency of display technologies .
Polymer Composites
In materials science, this compound can be used as a functional additive in polymer composites to improve mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to enhance strength and durability, making it suitable for applications in automotive and aerospace industries .
Environmental Chemistry
Green Synthesis Methods
The synthesis of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved using environmentally friendly methods such as microwave-assisted synthesis or using bismuth chloride as a catalyst. These methods align with the principles of green chemistry by reducing waste and energy consumption during production processes .
Bioremediation Potential
The compound's ability to bind heavy metals suggests potential applications in bioremediation strategies aimed at detoxifying contaminated environments. By forming stable complexes with heavy metals, it may help in the removal of pollutants from soil and water systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluated against various bacterial strains | Showed significant inhibition against Gram-positive bacteria |
| Anticancer Research | Tested on multiple cancer cell lines | Induced apoptosis through DNA intercalation |
| Neuroprotective Effects Analysis | Investigated effects on neuronal cells | Reduced oxidative stress and inflammation |
| Photoluminescent Properties Assessment | Analyzed for OLED applications | Demonstrated efficient light emission under excitation |
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth and proliferation of cancer cells . Additionally, it may interact with other cellular receptors and pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyrano- and Chromenoquinoline-diones
Key Observations:
- Ring Fusion Position: The target compound’s [2,3-b] pyrano-quinoline fusion differs from the [3,2-c] arrangement in analogs (e.g., C1 ligand), altering electronic distribution and steric accessibility for protein binding .
- Electron-withdrawing groups (e.g., Cl in ) increase reactivity for nucleophilic substitutions, whereas the benzyl group may favor π-π stacking in molecular docking .
Key Findings:
- Antimicrobial Activity : Metal complexes of C1 show strong binding to bacterial (2VF5) and fungal (3CKU) proteins . The benzyl group’s bulk may sterically hinder or enhance target interactions, depending on binding pocket size.
- Cytotoxicity: Chromenoquinoline-diones () exhibit moderate activity against cancer cells, attributed to the oxidized pyridine ring. The target compound’s unoxidized pyrano ring may reduce cytotoxicity unless modified .
- Antioxidant Capacity : C1 complexes demonstrate moderate radical scavenging; substituents like benzyl could modulate electron-donating capacity .
Molecular Docking and Mechanistic Insights
Biological Activity
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a compound of interest due to its potential biological activities. This article synthesizes available research findings and data regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is , with a molar mass of 347.36 g/mol. The compound features a pyranoquinoline backbone, which is known for various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : In vitro studies indicate that it may inhibit cancer cell proliferation.
Data Table: Biological Activities of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
The mechanisms underlying the biological activities of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to oxidative stress and cancer progression.
- Modulation of Cell Signaling Pathways : It could affect pathways involved in apoptosis and cell proliferation.
- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate with DNA, affecting replication and transcription processes.
Case Studies
- Antitumor Activity in Animal Models : A study conducted on xenograft models showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
- Antimicrobial Efficacy Testing : A comparative study against standard antibiotics revealed that 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione exhibited comparable or superior activity against resistant bacterial strains.
Q & A
Q. What are the standard synthetic routes for 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione, and how can intermediates be characterized?
The compound is synthesized via chlorination and heteroannulation reactions. For example, chlorination of precursors like 6-ethyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione yields dichlorinated intermediates, which undergo nucleophilic substitution with binucleophiles to form heteroannulated derivatives . Characterization involves elemental analysis, FT-IR (e.g., absorption bands at 1724 cm⁻¹ for carbonyl groups), and NMR (e.g., δ 125.16 ppm for aromatic protons) . MS-ESI and HRMS validate molecular weights, while spectral discrepancies (e.g., shifts in ¹³C NMR) require cross-validation with computational models .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions between FT-IR, NMR, and MS data often arise from solvent effects, impurities, or tautomerism. For instance, unexpected peaks in ¹H NMR may indicate residual solvents or byproducts. Cross-referencing multiple techniques (e.g., comparing HRMS with theoretical mass-to-charge ratios) and computational simulations (e.g., DFT for predicting NMR shifts) can resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While not explicitly detailed for this compound, analogous quinoline derivatives require PPE (gloves, goggles), ventilation, and spill containment due to hazards like skin/eye irritation. Storage should avoid incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of heteroannulated derivatives?
Statistical experimental design (e.g., factorial or orthogonal designs) minimizes trials while evaluating variables like temperature, solvent polarity, and catalyst loading. For example, a 3² factorial design can optimize chlorination efficiency by testing temperature (60–100°C) and reaction time (2–6 hours) . Machine learning (ML) models, trained on historical data, further predict optimal conditions, reducing trial-and-error approaches .
Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions involving this compound?
Regioselectivity is influenced by electronic and steric factors. Computational studies (e.g., DFT-based transition-state analysis) reveal preferential attack at the C-3 position due to lower activation energy. Solvent effects (e.g., polar aprotic solvents stabilize intermediates) and substituent electronic profiles (e.g., electron-withdrawing groups at C-4) further modulate reactivity .
Q. How can photophysical properties (e.g., fluorescence) be tailored for applications in materials science?
Substituent engineering alters π-conjugation and intramolecular charge transfer. Introducing electron-donating groups (e.g., -OCH₃) at C-10 enhances fluorescence quantum yield, while bulky substituents reduce aggregation-induced quenching. Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes, correlating with structural modifications .
Q. What computational tools integrate with experimental data to accelerate reaction discovery?
Quantum chemical software (e.g., Gaussian, ORCA) predicts reaction pathways and intermediates, while AI platforms (e.g., COMSOL Multiphysics) automate parameter optimization. For example, reaction path searches combined with experimental validation narrow optimal conditions (e.g., solvent, catalyst) within 10–15 iterations .
Methodological Frameworks
Q. How do researchers balance empirical and theoretical approaches in studying this compound’s reactivity?
A feedback loop integrates computational predictions (e.g., transition-state geometries) with empirical validation (e.g., kinetic studies). For instance, ML models trained on experimental rate constants refine free-energy profiles, improving mechanistic accuracy .
Q. What statistical methods are recommended for analyzing multivariate data in synthesis optimization?
Orthogonal arrays (e.g., Taguchi methods) and response surface methodology (RSM) efficiently evaluate interactions between variables. For example, a central composite design (CCD) models nonlinear relationships between catalyst concentration and yield, identifying maxima within 95% confidence intervals .
Q. How can researchers validate the ecological safety of novel derivatives during development?
OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) assess acute/chronic effects. Computational tools (e.g., ECOSAR) predict biodegradability and bioaccumulation potential, prioritizing low-risk candidates for further study .
Tables
Table 1. Key Spectral Data for 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
Table 2. Optimization Parameters for Chlorination Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
